molecular formula C20H15FN4O4S B2917222 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide CAS No. 1115908-65-0

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2917222
CAS No.: 1115908-65-0
M. Wt: 426.42
InChI Key: LFWDVBURZMEGHC-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a cyano group at position 5, a 4-fluorophenyl group at position 2, and an acetamide side chain linked to a 4-methanesulfonylphenyl moiety.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c1-30(28,29)17-8-6-16(7-9-17)24-18(26)12-25-19(13-2-4-15(21)5-3-13)23-11-14(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWDVBURZMEGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with cyanoselenoacetamide and Meldrum’s acid in the presence of N-methylmorpholine . This reaction forms a Michael adduct, which upon heating, cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antitumor and antiviral properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a pyrimidinone-acetamide scaffold with several derivatives reported in the literature. Key structural variations and their implications are outlined below:

Compound Pyrimidinone Substituents Acetamide Substituent Key Features Reference
Target Compound 5-cyano, 2-(4-fluorophenyl) N-(4-methanesulfonylphenyl) Electron-withdrawing groups enhance stability and potential target interaction.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) 4-methyl N-(4-phenoxyphenyl) Phenoxy group may improve lipophilicity; methyl substituent reduces steric hindrance.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) 4-methyl N-(4-chlorophenyl) Chlorophenyl group increases electrophilicity; moderate yield (76%).
2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 5-cyano, 4-(3-methoxyphenyl) N-(4-sulfamoylphenyl) Methoxyphenyl and sulfamoyl groups may enhance solubility and bioavailability.

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Potential Impact
4-Fluorophenyl Electron-withdrawing Enhances metabolic stability; improves binding affinity.
Methanesulfonylphenyl Strongly polar Increases solubility; may enhance target interaction.
Sulfamoylphenyl Polar, hydrogen-bonding Improves solubility but may reduce membrane permeability.

Biological Activity

The compound 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known for their diverse pharmacological properties. Its structure can be represented as follows:

  • Molecular Formula : C18H17FN4O3S
  • Molecular Weight : 372.42 g/mol

Structural Features

  • Dihydropyrimidine Core : The dihydropyrimidine moiety is crucial for its biological activity, often associated with antitumor effects.
  • Cyano Group : The presence of the cyano group enhances the reactivity and potential interaction with biological targets.
  • Fluorophenyl Substituent : The fluorine atom can influence the compound's lipophilicity and biological interactions.

Antitumor Activity

Research has indicated that compounds similar to the target molecule exhibit significant antitumor properties. A study evaluated various derivatives of pyrimidine-based compounds and found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

Case Studies

  • MCF-7 Cell Line Study :
    • Compound Tested : 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide
    • Results : Showed a GI50 value of approximately 10.9 µM, indicating effective inhibition of cell proliferation compared to control drugs like Doxorubicin (GI50 = 0.0428 µM) .
  • NCI-H460 Cell Line Study :
    • Results : The compound exhibited selective toxicity, with a GI50 value of 12.0 µM, suggesting potential for targeted lung cancer therapies .

The proposed mechanism of action for this class of compounds involves:

  • Inhibition of DNA Synthesis : The dihydropyrimidine structure may interfere with nucleotide synthesis, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that these compounds activate apoptotic pathways in cancer cells, promoting programmed cell death .

Comparative Biological Activity Table

Compound NameGI50 (µM) MCF-7GI50 (µM) NCI-H460Mechanism of Action
Doxorubicin0.04280.0940DNA intercalation
Target Compound10.912.0DNA synthesis inhibition & apoptosis induction
Other AnaloguesVariesVariesVaries

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